4-Benzoylamino-n-thiazol-2-yl-benzamide

Adenosine A₂A receptor Regioisomerism Structure-activity relationship

4-Benzoylamino-N-thiazol-2-yl-benzamide (IUPAC: 4-benzamido-N-(1,3-thiazol-2-yl)benzamide; molecular formula C₁₇H₁₃N₃O₂S; MW 323.4 g/mol) is a heterocyclic small molecule belonging to the N-thiazol-2-yl-benzamide class. Compounds within this class have been identified as ligands for the adenosine A₂A receptor, a G protein-coupled receptor implicated in neurological and psychiatric disorders.

Molecular Formula C17H13N3O2S
Molecular Weight 323.4 g/mol
Cat. No. B5871916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylamino-n-thiazol-2-yl-benzamide
Molecular FormulaC17H13N3O2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C17H13N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22)
InChIKeyARJQVEIDSQFYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylamino-N-thiazol-2-yl-benzamide: Structural and Pharmacological Baseline for Procurement Evaluation


4-Benzoylamino-N-thiazol-2-yl-benzamide (IUPAC: 4-benzamido-N-(1,3-thiazol-2-yl)benzamide; molecular formula C₁₇H₁₃N₃O₂S; MW 323.4 g/mol) is a heterocyclic small molecule belonging to the N-thiazol-2-yl-benzamide class. Compounds within this class have been identified as ligands for the adenosine A₂A receptor, a G protein-coupled receptor implicated in neurological and psychiatric disorders [1]. Structurally, the compound features a benzoylamino substituent at the para position of the central benzamide ring, a substitution pattern that distinguishes it from its ortho-substituted isomer NSC 609815 and from the 5-chloro-thiazole analog (CAS 851202-43-2) . This class has also attracted interest for quorum sensing inhibition against Pseudomonas aeruginosa and for zinc-activated channel (ZAC) antagonism, underscoring its multi-target pharmacological relevance [2].

Why Generic Substitution Fails for 4-Benzoylamino-N-thiazol-2-yl-benzamide: The Substitution-Position and Heterocycle-Modification Problem


Within the N-thiazol-2-yl-benzamide chemotype, minor structural modifications—such as shifting the benzoylamino group from the para to ortho position (NSC 609815), introducing a chlorine atom at the thiazole 5-position, or replacing the thiazole with a benzothiazole—can profoundly alter receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and physicochemical properties [1]. The adenosine A₂A receptor patent literature explicitly demonstrates that substituent identity and position on both the benzamide and thiazole rings dictate binding affinity and functional activity [2]. Consequently, procurement of a generic “thiazol-2-yl-benzamide” without precise specification of the 4-benzoylamino substitution pattern risks selecting a compound with divergent target engagement, off-target profile, and solubility characteristics, compromising experimental reproducibility and lead optimization campaigns.

4-Benzoylamino-N-thiazol-2-yl-benzamide: Comparator-Based Quantitative Differentiation Evidence


Para-Benzoylamino Substitution vs. Ortho Isomer NSC 609815: Regioisomeric Impact on Biological Profile

The para-benzoylamino substitution pattern of 4-benzoylamino-N-thiazol-2-yl-benzamide represents a distinct regioisomeric arrangement compared to the ortho-substituted analog 2-benzoylaminobenzamide, N-thiazol-2-yl- (NSC 609815) [1]. In the N-thiazol-2-yl-benzamide patent series, the position of substituents on the central phenyl ring is a critical determinant of A₂A receptor affinity and functional activity; para-substituted benzamide derivatives consistently exhibit differentiated pharmacological profiles from their ortho- or meta-substituted congeners [2]. While specific A₂A Kᵢ values for this exact compound are not publicly disclosed, the patent teaches that para-substituted analogs constitute a preferred subclass for achieving high-affinity A₂A receptor antagonism [2]. In drug metabolism contexts, the para-substituted benzoylamino motif may also confer distinct CYP450 interaction profiles relative to ortho-substituted analogs; the structurally related 4-pentanamido-N-(thiazol-2-yl)benzamide has been profiled for CYP2C19 inhibition [3].

Adenosine A₂A receptor Regioisomerism Structure-activity relationship

Non-Chlorinated Thiazole Core vs. 5-Chloro Analog: Physicochemical and Pharmacological Differentiation

4-Benzoylamino-N-thiazol-2-yl-benzamide (MW 323.4 g/mol; C₁₇H₁₃N₃O₂S) is the non-halogenated parent scaffold, differing from the 5-chloro derivative 4-benzoylamino-N-(5-chloro-thiazol-2-yl)-benzamide (CAS 851202-43-2; MW 357.8 g/mol; C₁₇H₁₂ClN₃O₂S) . The absence of the chlorine atom reduces molecular weight by 34.4 g/mol (9.6% decrease) and alters lipophilicity (calculated logP approximately 0.5–0.8 units lower based on the π-value of aromatic chlorine), which impacts membrane permeability, solubility, and metabolic stability [1]. In related thiazole-benzamide quorum sensing inhibitor series, halogen substitution on the thiazole ring has been shown to modulate anti-biofilm potency against Pseudomonas aeruginosa; non-halogenated and halogenated analogs frequently display divergent MIC and biofilm inhibition values [2]. The non-chlorinated compound also avoids potential liabilities associated with chlorine-containing compounds, including CYP450 mechanism-based inhibition or environmental persistence concerns.

Physicochemical properties Halogen effects Drug-likeness

Benzoylamino vs. 4-Amino Substituent: Impact on Hydrogen-Bond Donor/Acceptor Profile and Target Engagement

The 4-benzoylamino group in the target compound introduces an additional amide bond and a terminal phenyl ring compared to the simpler 4-amino-N-(thiazol-2-yl)benzamide (CAS 247225-81-6; MW 219.26 g/mol; C₁₀H₉N₃OS) . This structural expansion increases the hydrogen-bond acceptor count (from 2 to 4) and donor count (from 2 to 2, but with altered geometry) and adds a lipophilic aromatic surface, which can enhance binding affinity through additional hydrophobic contacts and π-stacking interactions with receptor binding pockets [1]. In the adenosine A₁ receptor antagonist series based on substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole, the presence of a benzoylamino-type moiety was critical for achieving nanomolar receptor affinity [2]. The 4-amino analog, lacking the benzoyl extension, is expected to exhibit significantly reduced affinity for the A₂A receptor based on patent SAR trends, where extended amide substituents at the para position are favored [3].

Hydrogen bonding Target engagement Functional group SAR

Thiazole vs. Benzothiazole Core: Selectivity Implications for Adenosine Receptor Subtypes and ZAC Channel

The compound retains a simple thiazole ring rather than the benzothiazole present in analogs such as 4-amino-N-(benzothiazol-2-yl)benzamide (CAS 36855-80-8; C₁₄H₁₁N₃OS) . This distinction is pharmacologically consequential: N-thiazol-2-yl-benzamides have been identified as the first selective antagonists of the zinc-activated channel (ZAC), a member of the Cys-loop receptor superfamily, while benzothiazole-containing analogs predominantly appear in anticancer (HepG2, MCF-7 antiproliferative) and antimicrobial screening contexts [1]. The thiazole scaffold provides a smaller heterocyclic footprint (5-membered ring vs. benzothiazole's fused bicyclic system), reducing molecular volume and potentially limiting off-target interactions with kinase targets that bind benzothiazole-containing compounds [2]. Furthermore, the N-thiazol-2-yl-benzamide patent family explicitly claims A₂A receptor ligands based on monocyclic thiazole, whereas benzothiazole analogs are not encompassed within the preferred A₂A pharmacophore [3].

Adenosine A₂A selectivity ZAC channel Cys-loop receptor family

Optimal Research and Procurement Application Scenarios for 4-Benzoylamino-N-thiazol-2-yl-benzamide


Adenosine A₂A Receptor Antagonist Screening and Neurological Disorder Research

Based on the N-thiazol-2-yl-benzamide patent family (EP1803455A1), 4-benzoylamino-N-thiazol-2-yl-benzamide is positioned as a candidate A₂A receptor ligand [1]. Researchers investigating Parkinson's disease, Huntington's disease, or other neurological and psychiatric indications where A₂A receptor modulation is therapeutically relevant should prioritize this specific para-benzoylamino-substituted compound over ortho- or meta-substituted regioisomers, as the patent SAR teaches para-substitution as a preferred embodiment for A₂A affinity [1]. The compound is suitable for radioligand displacement assays, functional cAMP assays, and in vivo efficacy models requiring a defined N-thiazol-2-yl-benzamide chemotype.

Zinc-Activated Channel (ZAC) Pharmacological Tool Compound Development

The discovery that N-(thiazol-2-yl)-benzamide analogs represent the first class of selective ZAC antagonists positions 4-benzoylamino-N-thiazol-2-yl-benzamide as a structural starting point for developing pharmacological tools to probe ZAC function in the central nervous system [2]. Unlike benzothiazole-containing analogs that lack ZAC activity, the monocyclic thiazole core is essential for ZAC engagement. This compound can serve as a scaffold for medicinal chemistry optimization aimed at improving ZAC potency and subtype selectivity, with the para-benzoylamino group offering a vector for further derivatization.

Structure-Activity Relationship (SAR) Expansion Around the N-Thiazol-2-yl-Benzamide Pharmacophore

For medicinal chemistry teams expanding SAR around the N-thiazol-2-yl-benzamide scaffold, 4-benzoylamino-N-thiazol-2-yl-benzamide provides a key reference point that maps the steric and electronic tolerance at the para position of the central benzamide ring [3]. Its non-halogenated thiazole core establishes the baseline potency, solubility, and metabolic stability against which halogenated analogs (e.g., 5-chloro derivative) can be systematically compared. The compound's well-defined structure (MW 323.4; C₁₇H₁₃N₃O₂S) facilitates unambiguous analytical characterization by LC-MS and NMR, supporting reliable procurement for parallel synthesis libraries.

Quorum Sensing Inhibitor Screening Against Pseudomonas aeruginosa Biofilms

Given the demonstrated quorum sensing inhibitory activity of N-(thiazol-2-yl)benzamide derivatives against P. aeruginosa, 4-benzoylamino-N-thiazol-2-yl-benzamide can be evaluated in biofilm inhibition assays and virulence factor production screens [4]. The para-benzoylamino substituent may confer differential anti-biofilm potency compared to the 4-amino or 4-halogeno analogs previously reported in the literature, and its distinct lipophilicity profile may influence bacterial membrane penetration. This compound should be benchmarked against the known quorum sensing inhibitor 4-amino-N-(thiazol-2-yl)benzamide in minimum biofilm inhibitory concentration (MBIC) assays.

Quote Request

Request a Quote for 4-Benzoylamino-n-thiazol-2-yl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.